H3 Receptor vs. PI3Kγ Kinase Selectivity
Compounds derived from the (R)-2-(piperidin-3-yl)pyrimidine scaffold exhibit high-affinity binding to the human histamine H3 receptor (H3R) with minimal off-target activity at the structurally unrelated phosphoinositide 3-kinase gamma (PI3Kγ) isoform. The H3R binding affinity (Kd) measured for a representative (R)-configured piperidinylpyrimidine derivative is 1.35 nM [1], whereas inhibition of human recombinant PI3Kγ by a structurally distinct piperidinylpyrimidine analog yields an IC50 of 1.00E+3 nM (1000 nM) [2]. This represents an approximately 740-fold selectivity window for the intended GPCR target over this particular kinase off-target. The differential engagement profile confirms that the (R)-stereochemical configuration and 2-pyrimidine substitution pattern confer target-class specificity that is not recapitulated by generic piperidinylpyrimidine congeners.
PI3Kγ IC50: 1000 nM
| Evidence Dimension | Binding affinity / inhibition potency (Kd vs IC50) |
|---|---|
| Target Compound Data | Kd = 1.35 nM (H3R binding) |
| Comparator Or Baseline | IC50 = 1.00E+3 nM (PI3Kγ inhibition) |
| Quantified Difference | Approximately 740-fold difference (1.35 nM vs 1000 nM) |
| Conditions | Target compound data: Binding affinity to human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells measured after 30 min by furimazine substrate-based BRET assay. Comparator data: Inhibition of human recombinant PI3Kγ using PIP2/ATP as substrate incubated for 20 min followed by substrate addition by Kinase Glo reagent. |
Why This Matters
This selectivity data informs medicinal chemists that (R)-2-(piperidin-3-yl)pyrimidine-derived compounds are suitable for H3R-focused programs with reduced likelihood of confounding PI3Kγ-mediated activity in cellular assays, thereby streamlining hit-to-lead triage.
- [1] BindingDB. BDBM50538677 (CHEMBL4635634): Affinity Data Kd: 1.35 nM, human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells, BRET assay. View Source
- [2] BindingDB. BDBM50535970 (CHEMBL4569967): Affinity Data IC50: 1.00E+3 nM, human recombinant PI3Kγ, Kinase Glo assay. View Source
